molecular formula C10H9N3O2 B1307009 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid CAS No. 876718-01-3

2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid

Cat. No.: B1307009
CAS No.: 876718-01-3
M. Wt: 203.2 g/mol
InChI Key: KPKNLIVZZRDKGI-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid is a compound that features a triazole ring attached to a benzoic acid moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The presence of the triazole ring imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.

Scientific Research Applications

2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid has diverse applications in scientific research:

Mechanism of Action

Target of Action

It has been found to exhibit potent inhibitory activities against certain cancer cell lines , suggesting that it may interact with cellular components involved in cancer progression.

Mode of Action

Some compounds in the same family have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid may interact with its targets in a way that triggers programmed cell death.

Result of Action

In vitro cytotoxic evaluation of this compound and its hybrids has indicated that some of these compounds exhibit potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . This suggests that the compound’s action results in the inhibition of cancer cell proliferation.

Action Environment

Like all chemical compounds, its stability, solubility, and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .

Safety and Hazards

The compound has been classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with flammable solids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The results from the study indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Biochemical Analysis

Biochemical Properties

2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with metal-organic frameworks (MOFs) and other porous organic materials . These interactions are crucial for its function in drug delivery systems and other biochemical applications. The nature of these interactions often involves binding to specific sites on the enzymes or proteins, which can influence their activity and stability.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, certain derivatives of this compound have demonstrated potent inhibitory activities against cancer cell lines such as MCF-7 and HCT-116 . These effects are mediated through the induction of apoptosis and inhibition of cell proliferation, highlighting its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The triazole ring in its structure is particularly important for these interactions, as it can form hydrogen bonds and other non-covalent interactions with target molecules . These binding interactions are crucial for its biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard storage conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as inhibition of cancer cell proliferation, while at higher doses, it can cause toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect, but exceeding this dosage can lead to toxicity. These findings are important for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and function. The triazole ring in its structure can undergo metabolic transformations, leading to the formation of active or inactive metabolites . These metabolic pathways are important for understanding its pharmacokinetics and pharmacodynamics, as well as its potential interactions with other drugs or compounds.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can interact with transporters and binding proteins that facilitate its uptake and distribution . These interactions can influence its localization and accumulation in specific tissues or cellular compartments, which in turn affects its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms are crucial for its role in cellular processes and its potential as a therapeutic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid typically involves the reaction of 1H-1,2,4-triazole with a suitable benzoic acid derivative. One common method is the nucleophilic substitution reaction where 1H-1,2,4-triazole is reacted with a halomethylbenzoic acid under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 4-(1H-1,2,4-triazol-1-yl)benzoic acid
  • 2-(1H-1,2,4-triazol-1-yl)terephthalic acid
  • N-arylphthalamic acid derivatives

Comparison: 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid is unique due to the specific positioning of the triazole ring and the benzoic acid moiety. This structural arrangement imparts distinct chemical properties, such as enhanced stability and reactivity, compared to other similar compounds. Additionally, the presence of the triazole ring allows for versatile chemical modifications, making it a valuable scaffold in various research applications .

Properties

IUPAC Name

2-(1,2,4-triazol-1-ylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)9-4-2-1-3-8(9)5-13-7-11-6-12-13/h1-4,6-7H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKNLIVZZRDKGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390252
Record name 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876718-01-3
Record name 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(1H-1,2,4-triazol-1-yl)methyl]benzoic acid
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